molecular formula C10H9NO3S B1434407 5-Ethyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid CAS No. 1955518-16-7

5-Ethyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid

Cat. No.: B1434407
CAS No.: 1955518-16-7
M. Wt: 223.25 g/mol
InChI Key: IEAZODQIBFNBJX-UHFFFAOYSA-N
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Description

5-Ethyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid is a heterocyclic compound that contains an isoxazole ring substituted with an ethyl group at the 5-position, a thiophene ring at the 3-position, and a carboxylic acid group at the 4-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl acetoacetate with thiophene-3-carboxaldehyde in the presence of hydroxylamine hydrochloride to form the isoxazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent, followed by acidification to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoxazole ring can be reduced to form corresponding amines.

    Substitution: The carboxylic acid group can undergo esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI or DCC.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Esters or amides.

Scientific Research Applications

5-Ethyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-Ethyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced symptoms or tumor growth.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-3-phenylisoxazole-4-carboxylic acid: Similar structure but with a phenyl group instead of a thiophene ring.

    3-(Thiophen-3-yl)isoxazole-4-carboxylic acid: Lacks the ethyl group at the 5-position.

    5-Ethyl-3-(furan-3-yl)isoxazole-4-carboxylic acid: Contains a furan ring instead of a thiophene ring.

Uniqueness

5-Ethyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid is unique due to the presence of both an ethyl group and a thiophene ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a bioactive compound and its versatility in various applications.

Properties

IUPAC Name

5-ethyl-3-thiophen-3-yl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-2-7-8(10(12)13)9(11-14-7)6-3-4-15-5-6/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEAZODQIBFNBJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NO1)C2=CSC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
5-Ethyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid

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